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Compound of Interest

Compound Name: O-Methylhydroxylamine

Cat. No.: B10779315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for O-
Methylhydroxylamine (CH₅NO), also known as Methoxyamine. The following sections detail

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with standardized experimental protocols for data acquisition. This information is critical for the

identification, characterization, and quality control of this important chemical intermediate in

research and drug development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of O-Methylhydroxylamine and its common salt form, O-Methylhydroxylamine
hydrochloride.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopic Data
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Nucleus
Compound

Form
Solvent

Chemical

Shift (δ,

ppm)

Multiplicity Assignment

¹H Hydrochloride D₂O ~3.88 Singlet -OCH₃

¹³C

Free

Base/HCl

Salt

(Typical)
~60-70

(Estimated)

Quartet (in

¹H-coupled)
-OCH₃

Note: The chemical shift of the -NH₂ protons is not typically observed in D₂O due to rapid

proton exchange with the solvent.

Table 2: Infrared (IR) Spectroscopic Data
Compound Form Technique Wavenumber (cm⁻¹) Assignment

Hydrochloride KBr Pellet / Mull ~3200-3400 (broad) N-H Stretch

Hydrochloride KBr Pellet / Mull ~2850-2960 C-H Stretch (Aliphatic)

Hydrochloride KBr Pellet / Mull ~1050-1150 C-O Stretch

Table 3: Mass Spectrometry (MS) Data (Electron
Ionization)

Parameter Value (m/z) Interpretation

Molecular Ion Peak 47 [M]⁺

Major Fragment 32 [M-CH₃]⁺

Major Fragment 29 [M-H₂NO]⁺

Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical sample like O-Methylhydroxylamine.
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Caption: General workflow for spectroscopic analysis.

Experimental Protocols
The following are detailed methodologies for the key experiments cited. These protocols are

generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of O-Methylhydroxylamine.
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Materials:

O-Methylhydroxylamine Hydrochloride

Deuterated water (D₂O)

5 mm NMR tubes

Tetramethylsilane (TMS) or other appropriate internal standard (optional)

Instrumentation:

Fourier-transform NMR (FT-NMR) spectrometer (e.g., 300 MHz or higher)

Procedure:

Sample Preparation: Accurately weigh 5-10 mg of O-Methylhydroxylamine hydrochloride

and dissolve it in approximately 0.6-0.7 mL of D₂O in a clean, dry vial. Transfer the solution

to a 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the

deuterium signal of the D₂O. Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

This experiment requires a larger number of scans (e.g., 1024 or more) due to the low

natural abundance of ¹³C.

Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the residual

solvent peak or an internal standard.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in O-Methylhydroxylamine.

Materials:

O-Methylhydroxylamine Hydrochloride

Potassium bromide (KBr), IR grade

Mortar and pestle

Pellet press

Instrumentation:

Fourier-transform infrared (FTIR) spectrometer

Procedure (KBr Pellet Method):

Sample Preparation: Thoroughly grind 1-2 mg of O-Methylhydroxylamine hydrochloride

with approximately 100-200 mg of dry KBr in an agate mortar and pestle. The mixture should

be a fine, homogeneous powder.

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10

tons) to form a thin, transparent pellet.

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire

a background spectrum. This will be subtracted from the sample spectrum to remove

contributions from atmospheric CO₂ and water vapor.
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Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

The typical scanning range is 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum. Identify the characteristic absorption bands corresponding

to the functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of O-
Methylhydroxylamine.

Materials:

O-Methylhydroxylamine

Volatile solvent (e.g., methanol, acetonitrile)

Instrumentation:

Mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas

Chromatograph (GC-MS).

Procedure (GC-MS with EI):

Sample Preparation: Prepare a dilute solution of O-Methylhydroxylamine in a suitable

volatile solvent (e.g., 1 mg/mL in methanol).

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The

sample is vaporized in the heated injection port and separated from the solvent and any

impurities on the GC column.

Ionization: As the O-Methylhydroxylamine elutes from the GC column, it enters the ion

source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated into the mass analyzer

(e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b10779315?utm_src=pdf-body
https://www.benchchem.com/product/b10779315?utm_src=pdf-body
https://www.benchchem.com/product/b10779315?utm_src=pdf-body
https://www.benchchem.com/product/b10779315?utm_src=pdf-body
https://www.benchchem.com/product/b10779315?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10779315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detection and Data Processing: The detector records the abundance of each ion. The

resulting mass spectrum is a plot of relative intensity versus m/z. Identify the molecular ion

peak and analyze the major fragment ions to elucidate the structure.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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